5'-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one
Description
5'-Methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one is a structurally complex nitrogen-containing heterocycle characterized by a spiro junction between a benzimidazo[1,2-c]quinazoline core and an indole moiety. This compound is synthesized via a green chemistry approach using iodine as a Lewis acid catalyst in ionic liquids (e.g., [BMIm]Br), achieving yields up to 89% under optimized conditions (50–80°C) . The spiro architecture introduces conformational rigidity, as confirmed by X-ray crystallography, which reveals planar benzimidazole and quinazoline rings and a semi-chair conformation in the indole moiety .
Properties
Molecular Formula |
C22H16N4O2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
5-methoxyspiro[1H-indole-3,6'-5H-benzimidazolo[1,2-c]quinazoline]-2-one |
InChI |
InChI=1S/C22H16N4O2/c1-28-13-10-11-17-15(12-13)22(21(27)24-17)25-16-7-3-2-6-14(16)20-23-18-8-4-5-9-19(18)26(20)22/h2-12,25H,1H3,(H,24,27) |
InChI Key |
OKNYPLINMPVUFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C23NC4=CC=CC=C4C5=NC6=CC=CC=C6N35 |
Origin of Product |
United States |
Preparation Methods
Spirocyclization via Condensation and Cyclization
A foundational approach involves the condensation of 5-methoxyindoline-2,3-dione (3b ) with 2-(2-aminophenyl)benzimidazole (9 ) under acidic conditions. This method, adapted from spiro[benzimidazo[1,2-c]quinazoline-6,3'-oxindole] syntheses , proceeds via nucleophilic attack of the benzimidazole’s amine group on the indoline-dione’s carbonyl carbon. Subsequent cyclization forms the spiro junction at C-3 of the indole.
Reaction Conditions :
-
Reactants : 5-Methoxyindoline-2,3-dione (1 equiv), 2-(2-aminophenyl)benzimidazole (1 equiv)
-
Solvent : Glacial acetic acid (20 mL/mmol)
-
Temperature : Reflux (120°C)
-
Duration : 12 hours
-
Workup : Evaporation under reduced pressure, recrystallization in methylene chloride .
Key Observations :
-
The methoxy group at C-5' of the indole remains stable under acidic reflux.
-
Single-crystal X-ray diffraction confirmed the spiro configuration .
Multicomponent Cycloaddition Strategy
Inspired by spiro-indenoquinoxaline syntheses , a one-pot [3 + 2] cycloaddition could be employed. This method leverages in situ generation of intermediates, combining 5-methoxyisatin, o-phenylenediamine, and a benzimidazole precursor.
Proposed Mechanism :
-
Formation of a Schiff base between 5-methoxyisatin and o-phenylenediamine.
-
Copper-catalyzed Ullmann coupling to attach the benzimidazole moiety .
-
Intramolecular cyclization to form the spiro center.
Optimization Challenges :
-
Oxidative Conditions : TBHP (tert-butyl hydroperoxide) may enhance cyclization efficiency .
-
Yield : ~60–70% (extrapolated from similar quinazoline syntheses) .
Oxidative Cyclization of Arylideneaminophenylbenzimidazoles
This route, validated for 6-arylbenzimidazo[1,2-c]quinazolines , involves two stages:
-
Condensation : 2-(o-Aminophenyl)benzimidazole reacts with 5-methoxyindole-3-carbaldehyde to form a Schiff base.
-
Oxidative Cyclization : Chloranil or iodine/TBHP mediates ring closure to form the quinazoline core .
Reaction Table :
| Step | Reagents/Conditions | Yield (Reported Analogues) |
|---|---|---|
| Schiff Base Formation | Ethanol, reflux, 4–6 hours | 75–80% |
| Oxidative Cyclization | I (20 mol%), TBHP (2 equiv), 80°C | 65–70% |
Advantages :
Copper-Catalyzed Tandem Coupling-Cyclization
A modified Ullmann coupling protocol could assemble the benzimidazo[1,2-c]quinazoline scaffold prior to spirocyclization:
-
Coupling : 2-Chlorobenzimidazole reacts with 5-methoxyindole-3-amine using CuI/KCO.
-
Cyclization : Intramolecular amidation forms the quinazoline ring.
-
Spiro Formation : Base-mediated deprotonation and nucleophilic attack at the indole C-3 .
Critical Parameters :
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison :
Structural Characterization and Validation
Successful synthesis necessitates rigorous analytical confirmation:
Chemical Reactions Analysis
MMV396749 undergoes various chemical reactions, primarily focusing on its interaction with biological targets. The compound is known to inhibit the PfATP4 enzyme, which is crucial for maintaining the ionic balance within the malaria parasite . This inhibition leads to rapid cytocidal activity. The specific reagents and conditions for these reactions are not detailed, but the compound’s activity suggests it undergoes interactions typical of enzyme inhibitors.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of benzimidazole compounds exhibit antiviral properties. For instance, certain benzimidazole derivatives have shown effectiveness against enteroviruses and herpes simplex virus (HSV), with IC50 values indicating potent inhibition. While specific data on 5'-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one is limited, its structural similarity to other active compounds suggests potential antiviral applications .
Antimicrobial Properties
Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity. A study highlighted the synthesis of various benzimidazole compounds that demonstrated significant antibacterial effects against multiple strains of bacteria. The structural features of this compound may confer similar antimicrobial properties .
Anti-inflammatory Effects
Compounds with benzimidazole moieties have been documented to exhibit anti-inflammatory effects. Research indicates that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. The potential for this compound to act as an anti-inflammatory agent warrants further investigation .
Synthetic Methodologies
The synthesis of this compound can be approached through various methodologies:
- Microwave-Assisted Synthesis : This method has been shown to enhance reaction rates and yields compared to traditional heating methods. It allows for the efficient formation of complex structures while minimizing reaction times .
- Ionic Liquid Catalysis : Utilizing ionic liquids as solvents or catalysts can improve the efficiency of synthesizing benzimidazole derivatives. This green chemistry approach reduces waste and enhances product purity .
Case Study 1: Antiviral Screening
In a comparative study of benzimidazole derivatives against viral infections, several compounds were synthesized and tested for their efficacy against enteroviruses. The results indicated that modifications in the chemical structure could significantly enhance antiviral activity. Although specific data on this compound was not included, the findings underscore the importance of structural diversity in developing effective antiviral agents .
Case Study 2: Antimicrobial Efficacy
A series of benzimidazole-based compounds were evaluated for their antimicrobial properties against various bacterial strains. The study found that certain structural modifications led to increased antibacterial activity. This suggests that this compound could be explored further for its potential as an antimicrobial agent .
Mechanism of Action
The primary mechanism of action of MMV396749 involves the inhibition of the PfATP4 enzyme in Plasmodium falciparum . This enzyme is responsible for maintaining the ionic balance within the parasite, and its inhibition leads to a rapid loss of cellular homeostasis and parasite death. The compound’s spiroindolone structure is crucial for its binding affinity and inhibitory activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Spiro vs.
- Substituent Effects : Methoxy groups (electron-donating) and methylsulfanyl groups (electron-withdrawing) modulate electronic properties, affecting redox behavior (e.g., antioxidant activity) and interactions with biological targets .
- Green Synthesis : The iodine/ionic liquid method for the target compound offers environmental advantages over Pd-catalyzed or microwave-assisted routes .
Physicochemical and Crystallographic Insights
- Crystal Packing : X-ray studies of the target compound reveal intermolecular hydrogen bonds (N–H···O) stabilizing the lattice, a feature shared with imidazo[2,1-b]quinazoline derivatives (e.g., compound 18 in ) .
- Solubility: Ionic liquid-based synthesis may improve solubility compared to derivatives synthesized in conventional solvents (e.g., ethanol or DMF) .
Biological Activity
5'-Methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and neuroprotective activities, supported by data tables and research findings.
The compound's molecular formula is , with a molecular weight of 382.4 g/mol. Its structure features a spiro linkage between the benzimidazole and quinazoline moieties, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly against various cancer cell lines:
- In vitro Studies : A study demonstrated that derivatives of quinazoline, including this compound, showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.09 to 2.08 μM .
- Mechanism of Action : The anticancer activity is believed to be mediated through cell cycle arrest at the G2/M phase, inhibiting proliferation in cancer cells .
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 | 2.09 | Cytotoxicity |
| HepG2 | 2.08 | Cytotoxicity |
| Sarcoma-180 | Not specified | Growth inhibition |
Antimicrobial Activity
The compound also exhibits antimicrobial activity , particularly against bacterial strains:
- Bacterial Inhibition : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzimidazole have been reported to inhibit Staphylococcus aureus and Escherichia coli effectively .
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate to good inhibition |
| Escherichia coli | Moderate to good inhibition |
Neuroprotective Activity
In addition to its anticancer and antimicrobial effects, this compound has shown potential for neuroprotection :
- Alzheimer's Disease Models : Some derivatives have been tested for their ability to prevent β-amyloid formation, a hallmark of Alzheimer's disease. Molecular docking studies suggest strong interactions with BACE1, an enzyme involved in amyloid precursor protein processing .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the core structure can significantly enhance biological activity:
- Quinazoline Core : The presence of the quinazoline moiety is essential for the observed activities. Variations in substituents can lead to enhanced binding affinity and efficacy against target enzymes or receptors.
Case Studies
- Anticancer Efficacy : A study evaluated various quinazolinone derivatives for their anticancer potential. Among them, those containing the spiro-benzimidazole structure showed superior activity against multiple cancer types.
- Neuroprotective Effects : Research demonstrated that specific modifications in the indole portion of the molecule could improve its neuroprotective properties by enhancing its ability to cross the blood-brain barrier.
Q & A
Q. What established synthetic routes are available for 5'-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one?
The primary synthetic route involves a condensation reaction between 2-(1H-benzimidazol-2-yl)aniline and isatin derivatives under catalytic conditions. A green synthesis method using iodine in ionic liquids (e.g., [BMIM]BF₄) has been optimized for efficiency, yielding the spiro compound under mild conditions (60–80°C) with reduced reaction times (2–4 hours). Key steps include cyclization and spiro-annulation, monitored via TLC and characterized by NMR and HR-MS .
Q. Which analytical techniques are critical for structural elucidation of this spiro compound?
- 1H NMR (400 MHz, DMSO-d₆) : Assigns aromatic protons and NH groups (δ 6.14–11.15 ppm) .
- IR spectroscopy : Confirms carbonyl (C=O, ~1652 cm⁻¹) and NH stretches (~3223 cm⁻¹) .
- High-resolution mass spectrometry (HR-MS) : Validates molecular weight (e.g., [M–H]⁻ at m/z 371.0700 for chloro-substituted analogs) .
- X-ray crystallography : Resolves spiro-conformation and bond angles (see related spiro-indole structures in ) .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates.
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Antimicrobial activity : Use broth microdilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst loading : Adjust iodine concentration (0.5–2.0 equiv.) to balance reactivity and side reactions .
- Solvent selection : Compare ionic liquids (e.g., [BMIM]BF₄) with conventional solvents (DMF, DMSO) for greener profiles .
- Temperature control : Maintain 70–80°C to accelerate cyclization without degrading sensitive intermediates .
- Workup procedures : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .
Q. What computational strategies predict the compound’s biological activity and binding modes?
- Molecular docking : Simulate interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina or Schrödinger .
- Molecular dynamics (MD) : Assess binding stability over 100 ns simulations in GROMACS .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends .
Q. How can structural modifications enhance solubility or bioavailability?
- Salt formation : Synthesize hydrochloride salts to improve aqueous solubility (e.g., 6-methoxyspiro-oxindole derivatives) .
- PEGylation : Introduce polyethylene glycol chains at non-critical positions to enhance pharmacokinetics.
- Prodrug design : Mask polar groups (e.g., NH) with acetyl or tert-butyl carbamates .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) .
- Off-target profiling : Use kinome-wide screening to identify non-specific interactions .
- Metabolic stability testing : Compare in vitro (microsomal assays) and in vivo (rodent models) results to assess hepatic clearance .
Methodological Challenges and Solutions
Q. How to address low yields in spiro-annulation reactions?
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout : Silence putative targets (e.g., apoptosis-related genes) to confirm pathway involvement .
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to purified proteins .
- Transcriptomic profiling : Perform RNA-seq on treated cells to identify differentially expressed genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
